![molecular formula C6H11N B12360212 Bicyclo[3.1.0]hexan-3-amine](/img/structure/B12360212.png)
Bicyclo[3.1.0]hexan-3-amine
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Overview
Description
Bicyclo[3.1.0]hexan-3-amine is a bicyclic amine compound characterized by a unique three-dimensional structure. This compound is a conformationally constrained analog of cyclohexane, which means it has a rigid structure that can influence its chemical reactivity and biological activity. The bicyclo[3.1.0]hexane scaffold is known for its ability to confer tighter binding to target proteins, better selectivity, and resistance to metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.0]hexan-3-amine can be synthesized through various methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. This method provides good yields and high diastereoselectivity, especially when using difluorocyclopropenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of photoredox catalysts and blue LED irradiation is scalable and can be adapted for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.0]hexan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, such as ketones, carboxylic acids, and substituted amines .
Scientific Research Applications
Structural Characteristics
Bicyclo[3.1.0]hexan-3-amine features a fused bicyclic structure that contributes to its significant ring strain, influencing its chemical reactivity and biological interactions. This compound acts as a conformationally constrained bioisostere of cyclohexane, which enhances binding affinities to various biological targets while maintaining a similar molecular weight and modest lipophilicity.
Medicinal Chemistry
This compound has been investigated for its potential as a scaffold in drug design:
- Adenosine A3 Receptor Ligands : This compound has been explored for developing ligands targeting the adenosine A3 receptor, which is implicated in inflammation and cancer. Derivatives of this compound demonstrated moderate affinity (Ki = 0.38 μM) and high selectivity for the A3 receptor, making them promising candidates for therapeutic applications .
- Antitumor Agents : Research has shown that derivatives of this compound can induce apoptosis in cancer cell lines by modulating gene expression related to cell death pathways . Compounds containing this scaffold have been evaluated for their ability to disrupt the cell cycle in tumor cells, indicating potential use in cancer therapies.
Biochemical Interactions
The compound interacts with various enzymes and proteins:
- Cytochrome P450 Enzymes : this compound affects the metabolism of endogenous and exogenous compounds through interactions with cytochrome P450 enzymes, influencing pharmacokinetics and toxicity profiles .
- Cellular Effects : Studies indicate that this compound can impact cellular signaling pathways, gene expression, and metabolic processes, leading to significant effects on cell viability and function .
Synthesis of Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block:
- Synthetic Routes : Various synthetic methodologies have been developed to create derivatives of this compound through reactions such as (3 + 2) annulation with cyclopropenes . These synthetic strategies enable the production of complex organic molecules with potential applications in pharmaceuticals and materials science.
Case Study 1: Development of Antitumor Compounds
A series of heterocyclic compounds incorporating this compound were synthesized and evaluated for their antitumor activity against HeLa and CT26 cancer cell lines. The results indicated a significant induction of apoptosis and alterations in cell cycle distribution, highlighting the compound's potential as an anticancer agent .
Case Study 2: Adenosine Receptor Targeting
Research focused on synthesizing bicyclo[3.1.0]hexane-based nucleosides demonstrated their effectiveness as ligands for adenosine receptors, particularly A3 receptors involved in inflammatory responses and cancer progression . The structure-affinity relationship studies provided insights into optimizing these compounds for enhanced therapeutic efficacy.
Mechanism of Action
The mechanism of action of bicyclo[3.1.0]hexan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The rigid structure of the compound allows for tight binding to these targets, enhancing its biological activity. For example, bicyclo[3.1.0]hexane-based analogs have been shown to inhibit mycobacterial galactofuranosyltransferase, an enzyme involved in the biosynthesis of mycobacterial cell walls .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A structurally related compound but with a more flexible chair conformation.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure and chemical properties.
Uniqueness
Bicyclo[3.1.0]hexan-3-amine is unique due to its rigid structure, which provides distinct advantages in terms of binding affinity and selectivity in biological systems. This makes it a valuable scaffold in drug design and other scientific applications .
Biological Activity
Bicyclo[3.1.0]hexan-3-amine is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure that contributes to its unique chemical properties. The presence of the amine group allows for various interactions with biomolecules, influencing its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:
- Binding Affinity : Research indicates that this compound derivatives can exhibit high binding affinities for various receptors, including histamine receptors and adenosine receptors, which are crucial in numerous physiological processes .
- Cellular Effects : The compound has been shown to influence cell signaling pathways, gene expression, and apoptosis in cancer cell lines. For instance, studies have demonstrated that this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes.
1. Receptor Binding Studies
Recent studies have synthesized various bicyclo[3.1.0]hexane-based compounds to evaluate their binding affinities for the adenosine A3 receptor (A3AR), a promising target in cancer therapy:
Compound | Ki (μM) | Selectivity |
---|---|---|
Compound 30 | 0.38 | High A3R selectivity |
Compound 7 | 5.6 (H3) / 602 (H4) | >100-fold selectivity for H3 over H4 |
These findings suggest that modifications to the bicyclo[3.1.0]hexane scaffold can enhance receptor selectivity and potency, making it a valuable framework for drug development targeting specific receptors involved in inflammation and cancer .
2. Antitumor Activity
In addition to receptor binding, this compound derivatives have been evaluated for their antitumor properties:
- Cell Cycle Effects : Compounds containing the bicyclo[3.1.0]hexane framework have been shown to induce significant changes in cell cycle distribution, particularly in HeLa and CT26 cancer cell lines, leading to increased apoptosis rates and reduced cell motility .
Case Study 1: Histamine Receptor Ligands
A study focused on synthesizing histamine analogues using the bicyclo[3.1.0]hexane scaffold reported that certain compounds exhibited potent binding affinities for the H3 receptor while maintaining selectivity over the H4 receptor, indicating potential therapeutic applications in treating allergic reactions and neurodegenerative diseases .
Case Study 2: Adenosine A3 Receptor Ligands
Another significant study synthesized a series of bicyclo[3.1.0]hexane-based nucleosides and evaluated their affinities at the A3 receptor, demonstrating that specific structural modifications led to enhanced selectivity and potency against this receptor subtype, which is crucial for developing anti-inflammatory and anticancer therapies .
Properties
IUPAC Name |
bicyclo[3.1.0]hexan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c7-6-2-4-1-5(4)3-6/h4-6H,1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEHSFVDBQNHOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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